2,3-Dimethyl-L-Phenylalanine
Description
Role of Unnatural Amino Acids in Expanding the Chemical and Biological Diversity of Peptides and Proteins
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical, proteinogenic amino acids encoded by the standard genetic code. nih.govyoutube.com Their integration into peptides and proteins represents a powerful strategy to augment the chemical and biological diversity of these fundamental macromolecules. nih.govacs.org By introducing novel side chains, UAAs can confer unique physicochemical properties, such as altered conformation, enhanced stability, and novel functionalities. nih.gov This expansion of the chemical repertoire available to peptides and proteins opens up new avenues for protein engineering and drug discovery. The incorporation of UAAs can lead to the development of peptides with improved therapeutic properties, proteins with enhanced catalytic activities, and molecular probes to investigate biological processes. nih.govnih.gov
The ability to site-specifically incorporate UAAs into proteins allows for precise modifications that can be used to study structure-function relationships, control protein activity, and create novel biomaterials. youtube.comnih.gov This is achieved through various methods, including the evolution of new tRNA-synthetase pairs that can recognize the UAA and its corresponding codon. nih.govyoutube.com This technology has enabled the genetic encoding of a wide array of UAAs with diverse functional groups, including photo-cross-linkers, fluorescent probes, and chemically reactive handles for bioconjugation. nih.govacs.org
Overview of Aryl-Substituted Phenylalanine Derivatives as Probes and Building Blocks in Molecular Science
Aryl-substituted phenylalanine derivatives are a significant class of unnatural amino acids that have garnered considerable attention in molecular science. nih.govku.dk These compounds, characterized by substitutions on the phenyl ring of phenylalanine, serve as valuable molecular probes and versatile building blocks for the synthesis of complex molecules. The introduction of different substituents onto the aromatic ring can modulate the electronic, steric, and hydrophobic properties of the amino acid, thereby influencing the conformation and biological activity of peptides and proteins into which they are incorporated. ku.dknih.gov
These derivatives have been instrumental in probing protein structure and function. For instance, the incorporation of fluorescently labeled or isotopically enriched aryl-substituted phenylalanines can provide insights into protein folding, dynamics, and interactions. nih.govacs.org Furthermore, these modified amino acids are crucial in medicinal chemistry for the design of peptide-based drugs with improved potency, selectivity, and metabolic stability. nih.gov The systematic variation of substituents on the phenyl ring allows for the fine-tuning of ligand-receptor interactions, leading to the development of highly specific agonists or antagonists for various biological targets. nih.govku.dk
Specific Academic and Research Interest in 2,3-Dimethyl-L-Phenylalanine Analogues within Peptidic Systems and beyond
Among the diverse array of aryl-substituted phenylalanine derivatives, this compound and its analogues have attracted specific academic and research interest. The presence of two methyl groups on the phenyl ring introduces significant steric hindrance, which can profoundly influence the conformational preferences of peptides containing this residue. This steric bulk can restrict the rotation around the chi (χ) torsion angles of the amino acid side chain, thereby stabilizing specific secondary structures such as β-turns or helical conformations. caltech.edu
The unique conformational constraints imposed by this compound make it a valuable tool in the design of peptidomimetics and bioactive peptides. By forcing a peptide backbone into a particular geometry, this unnatural amino acid can enhance binding affinity and selectivity for a specific receptor. For example, the incorporation of the related 2',6'-dimethylphenylalanine into opioid peptides has been shown to improve receptor affinity and potency. nih.gov Research in this area continues to explore how the precise positioning of methyl groups on the phenylalanine ring can be used to rationally design peptides and proteins with desired structural and functional properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOQLMVNYYJZEI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dimethyl L Phenylalanine Analogues
Stereoselective Synthesis Approaches for Enantiomerically Pure Forms
Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acids. Several powerful strategies have been developed to produce enantiomerically pure 2,3-dimethyl-L-phenylalanine analogues, including asymmetric catalysis, enantioselective hydrogenation, and substrate-directed stereocontrol.
Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, provides an efficient route to enantiomerically enriched α-amino acids by creating a chiral environment that favors the formation of one enantiomer over the other. nih.govmdpi.com
Phase-transfer catalysis (PTC) has emerged as a practical and powerful method for the asymmetric synthesis of unnatural α-amino acids. nih.govresearchgate.net This technique typically involves the alkylation of a glycine (B1666218) Schiff base derivative using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. nih.govresearchgate.netresearchgate.netacs.org The catalyst transports the enolate of the glycine derivative from the aqueous phase to the organic phase, where it reacts with an electrophile, such as a substituted benzyl (B1604629) bromide.
The stereochemical outcome of the reaction is controlled by the chiral catalyst, which forms a tight ion pair with the enolate, shielding one face and directing the alkylating agent to the other. By using pseudoenantiomeric catalysts, such as those derived from cinchonine (B1669041) and cinchonidine, it is possible to synthesize either the (R)- or (S)-enantiomer of the desired amino acid derivative with high enantioselectivity. nih.govresearchgate.net This method has been successfully applied to the synthesis of various disubstituted phenylalanine analogues, demonstrating its versatility for creating sterically hindered amino acids. nih.govresearchgate.net For instance, the asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various disubstituted benzyl bromides using O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide as the catalyst affords the corresponding (R)-phenylalanine derivatives in high yields and enantiomeric excesses (ee). nih.gov
Table 1: Asymmetric Synthesis of Disubstituted (R)-Phenylalanine Derivatives via Phase Transfer Catalysis nih.gov
| Entry | Benzyl Bromide Substituent | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 3,5-Cl₂ | 4a | 95 | 97 |
| 2 | 3,5-F₂ | 4b | 95 | 94 |
| 3 | 3,5-Br₂ | 4c | 94 | 97 |
| 4 | 2,5-Cl₂ | 4d | 92 | 95 |
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, are indispensable tools for C-C bond formation and the functionalization of aromatic rings. researchgate.netoup.com In the context of amino acid synthesis, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be used to introduce the 2,3-dimethylphenyl group onto a suitable amino acid scaffold. acs.org
One common strategy involves the coupling of an arylboronic acid with a chiral, protected dehydroalanine (B155165) or a halogenated alanine (B10760859) derivative. For example, enantiomerically pure L-4-boronophenylalanine (L-BPA) has been synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives via the palladium-catalyzed cross-coupling with pinacolborane. researchgate.netoup.comoup.com This demonstrates the feasibility of using palladium catalysis to construct complex phenylalanine analogues. The synthesis of this compound could be envisioned through a similar pathway, coupling a pre-formed chiral amino acid backbone bearing a leaving group (e.g., an iodide or triflate) with 2,3-dimethylphenylboronic acid. The efficiency of such couplings often relies on the choice of the palladium catalyst, ligands, and reaction conditions to ensure high yield and retention of stereochemical integrity. researchgate.netcnr.itacs.org
Asymmetric hydrogenation of prochiral enamides, specifically acetamidoacrylate derivatives, is one of the most effective and widely used methods for the industrial and laboratory-scale synthesis of enantiomerically pure α-amino acids. nih.govresearchgate.netpatentdigest.orgjst.go.jp This method involves the reduction of a C=C double bond in a precursor molecule using hydrogen gas and a chiral transition metal catalyst, typically based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands.
The synthesis of various sterically hindered L-phenylalanine analogues, including 2',6'-dimethyl-L-phenylalanine, has been successfully achieved through this approach. nih.govresearchgate.netpatentdigest.org The key step is the asymmetric hydrogenation of the corresponding α-acetamido-β-(substituted-phenyl)acrylate. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The L-configuration of the resulting amino acid derivatives has been confirmed through methods like enzymatic digestion and X-ray analysis. nih.govresearchgate.net
Table 2: Enantioselective Synthesis of Alkyl-Substituted L-Phenylalanines via Asymmetric Hydrogenation nih.govresearchgate.net
| Entry | Substrate (Acetamidoacrylate derivative) | Product (L-Phenylalanine analogue) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| 1 | 2'-Methyl | 2'-Methyl-L-phenylalanine | 95 | >99 |
| 2 | 2',6'-Dimethyl | 2',6'-Dimethyl-L-phenylalanine | 89 | >99 |
| 3 | 2'-Ethyl-6'-methyl | 2'-Ethyl-6'-methyl-L-phenylalanine | 92 | >99 |
| 4 | 2'-Isopropyl-6'-methyl | 2'-Isopropyl-6'-methyl-L-phenylalanine | 90 | >99 |
| 5 | 2',4',6'-Trimethyl | 2',4',6'-Trimethyl-L-phenylalanine | 91 | >99 |
In substrate-directed stereocontrol, the chirality of the final product is dictated by a chiral auxiliary or a stereocenter already present in the substrate molecule. renyi.hu This approach is particularly useful for the synthesis of complex molecules with multiple stereocenters. For the synthesis of β-branched or sterically hindered phenylalanine derivatives, a chiral auxiliary can be used to direct the stereoselective introduction of substituents. renyi.huresearchgate.net
One example is the use of Evans' chiral oxazolidinone auxiliaries. renyi.hu An N-acyl oxazolidinone derived from a chiral starting material can be stereoselectively alkylated or subjected to other transformations, with the auxiliary guiding the approach of the reagent. For instance, the asymmetric synthesis of all four isomers of β-methylphenylalanine was achieved using S-(+)-3-phenylbutyric acid attached to a chiral oxazolidinone auxiliary derived from D-phenylalanine. renyi.hu A similar strategy could be adapted for this compound, where a chiral auxiliary directs the formation of the α-stereocenter relative to the pre-existing stereochemistry in the substrate. Another approach involves the chelate-Claisen rearrangement of N-protected chiral amino acid cinnamyl esters, which can produce substituted phenylalanine derivatives with a high degree of chirality transfer. researchgate.net
Asymmetric Catalysis in α-Amino Acid Synthesis
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. d-nb.inforesearchgate.netfrontiersin.orgacs.org Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure amino acids. researchgate.netmdpi.com Chemoenzymatic approaches combine the advantages of chemical synthesis with the selectivity of biocatalysis to create efficient and novel synthetic routes. acs.orgrug.nlnih.gov
For the synthesis of substituted L-phenylalanine analogues, phenylalanine ammonia (B1221849) lyases (PALs) are particularly useful enzymes. frontiersin.orgresearchgate.net PALs catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce the corresponding L-phenylalanine derivative. frontiersin.org This method has been applied to a variety of substituted cinnamic acids, and the substrate tolerance of PALs can be expanded through protein engineering. researchgate.netmdpi.com A chemoenzymatic process could involve the chemical synthesis of 2,3-dimethylcinnamic acid, followed by a PAL-catalyzed hydroamination to yield this compound.
Other enzymatic strategies include the use of engineered d-amino acid dehydrogenases (DAADH) or transaminases for the asymmetric amination of a corresponding α-keto acid precursor. acs.orgresearchgate.netnih.govrsc.org A chemoenzymatic cascade could involve the chemical synthesis of the α-keto acid of 2,3-dimethylphenylalanine, followed by stereoselective reductive amination using an engineered enzyme to afford the desired L-amino acid. acs.orgresearchgate.net For example, a chemoenzymatic approach for the synthesis of biarylalanines has been developed where an evolved D-amino acid dehydrogenase is used to produce 4-bromophenylalanine, which is then subjected to a palladium-catalyzed Suzuki coupling. acs.org This highlights the power of combining biocatalytic asymmetric amination with chemical cross-coupling to access complex amino acids.
Enzyme-Mediated Amination of Cinnamic Acid Derivatives (e.g., Phenylalanine Ammonia Lyases)
Phenylalanine Ammonia Lyases (PALs) are enzymes that naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid. researchgate.netacs.org However, the reverse reaction, the amination of cinnamic acid derivatives in the presence of high concentrations of ammonia, is a synthetically valuable method for producing a variety of L-phenylalanine analogues. researchgate.netacs.org This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. tandfonline.com
The efficiency of PAL-catalyzed amination is influenced by several factors, including the source of the enzyme, the ammonia source, and the specific substituents on the cinnamic acid substrate. Studies have shown that different PALs exhibit varying substrate specificities and activities. For instance, PALs from Anabaena variabilis (AvPAL) and Planobispora rosea (PbPAL) have been investigated for their ability to aminate a range of substituted cinnamic acids. frontiersin.org Research has indicated that ammonium (B1175870) carbamate (B1207046) can be a superior ammonia source compared to others like ammonium sulfate, potentially due to lower ionic strength which contributes to higher enzyme stability and, consequently, better conversion rates. frontiersin.org
The electronic properties of the substituents on the cinnamic acid ring also play a critical role. Both AvPAL and PbPAL have shown a preference for cinnamic acid derivatives with electron-withdrawing groups, such as nitro and halogen substituents, over those with electron-donating groups. frontiersin.org
Table 1: Substrate Scope of AvPAL and PbPAL in the Amination of Cinnamic Acid Derivatives frontiersin.org
| Substrate (Cinnamic Acid Derivative) | Enzyme | Conversion (%) after 24h | Conversion (%) after 48h |
| m-methoxy cinnamic acid | AvPAL | 45 | 55 |
| m-methoxy cinnamic acid | PbPAL | 72 | 75 |
| o,p-dichloro cinnamic acid | AvPAL | 25 | 30 |
| o,p-dichloro cinnamic acid | PbPAL | 40 | 45 |
| p-nitro-cinnamic acid | AvPAL | 60 | 68 |
| p-nitro-cinnamic acid | PbPAL | 85 | 89 |
Reaction conditions: 10 mM substrate, 5M ammonium carbamate, 1 mg/mL enzyme, 37°C. frontiersin.org
Engineered Enzyme Systems for Expanded Substrate Scope
While wild-type PALs are valuable catalysts, their substrate scope can be limited. researchgate.net To overcome this, protein engineering techniques are employed to develop mutant enzymes with expanded substrate tolerance and improved catalytic efficiencies for non-natural substrates. researchgate.net Directed evolution and site-directed mutagenesis are powerful tools for creating these tailored biocatalysts. core.ac.uk
For example, engineered PALs have been developed to synthesize a range of substituted phenylalanines that are not efficiently produced by their wild-type counterparts. researchgate.net The phenylalanine ammonia lyase from Petroselinum crispum (PcPAL) has been a frequent target for engineering. core.ac.uk By introducing specific mutations in the active site, researchers have created PcPAL variants with enhanced activity towards various mono-substituted cinnamic acids, enabling the synthesis of valuable L- and D-phenylalanine analogues with high enantiomeric excess. core.ac.uk
These engineered enzyme systems are not only a subject of academic research but also have industrial applications. For instance, a multi-ton scale production of (S)-2,3-dihydro-1H-indole-2-carboxylic acid has been established using an engineered PAL. researchgate.netcore.ac.uk This demonstrates the potential of engineered enzymes to provide sustainable and efficient routes to valuable chiral building blocks.
Protecting Group Strategies and Reaction Optimization in Complex Synthesis
The synthesis of complex molecules like this compound often involves multiple steps, necessitating the use of protecting groups to prevent unwanted side reactions. biosynth.com The α-amino and α-carboxylic acid groups of the phenylalanine backbone are typically protected during synthetic transformations on the aromatic ring or side chain. masterorganicchemistry.compeptide.com
For the carboxylic acid group, esterification to a methyl or benzyl ester is a common protection strategy. researchgate.net The benzyl ester can be removed by hydrogenolysis, a condition that is generally compatible with many other protecting groups. researchgate.net
In addition to the core amino acid functionalities, any reactive groups on the side chain must also be protected. peptide.com For example, in the synthesis of phenylalanine analogues, protecting groups may be required for hydroxyl or other functional groups on the phenyl ring. researchgate.net
Reaction optimization is another crucial aspect of complex synthesis. This involves carefully controlling parameters such as solvent, temperature, and stoichiometry to maximize yield and minimize side products. acs.org For instance, in Friedel-Crafts reactions on phenylalanine derivatives, using a strong acid like trifluoromethanesulfonic acid as a solvent and catalyst can enable direct C-acylation without loss of optical purity. researchgate.net
Diastereoselective Control in Multi-Step Synthetic Pathways
When synthesizing molecules with multiple stereocenters, such as this compound, controlling the diastereoselectivity of the reactions is paramount. Several strategies have been developed to achieve high levels of diastereoselective control in the synthesis of substituted amino acids.
One approach involves the use of chiral auxiliaries. For example, chiral 3,4-dihydro-1(2H)-isoquinolinones derived from L-phenylalanine can be used as templates for diastereoselective alkylation. acs.org Birch reduction of these lactams generates a chiral enolate that can be alkylated with high diastereoselectivity, allowing for the introduction of a new stereocenter with a defined relationship to the existing one. acs.org
Multicomponent reactions, such as the Ugi reaction, can also be employed for the diastereoselective synthesis of highly functionalized amino acid derivatives. mdpi.com By using a chiral α-amino acid as one of the components, it is possible to induce diastereoselectivity in the formation of the product. mdpi.com The level of diastereoselectivity can be influenced by the choice of amino acid, solvent, and reaction temperature. mdpi.com
Another powerful strategy is the use of radical-mediated C-H functionalization. masterorganicchemistry.com This approach can enable the stereoselective formation of C-C bonds, even at positions remote from existing functional groups. masterorganicchemistry.com
Table 2: Diastereoselective Ugi Reaction with Different α-Amino Acids mdpi.com
| α-Amino Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| L-Valine | Methanol | 20 | 84:16 |
| L-Valine | Methanol | 40 | 90:10 |
| L-Valine | Methanol | 50 | 89:11 |
| L-Isoleucine | Methanol | 20 | 60:40 |
| L-Phenylalanine | Methanol | 20 | 55:45 |
Reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde, the respective α-amino acid, and tert-butyl isocyanide. mdpi.com
Strategies for Incorporation into Peptide and Protein Architectures
Chemical Synthesis of Peptides Containing 2,3-Dimethyl-L-Phenylalanine
Chemical peptide synthesis provides a direct and versatile route for creating peptides with precisely placed this compound residues. This approach is broadly categorized into solid-phase and solution-phase methods, each with distinct protocols and challenges, particularly when dealing with sterically hindered residues. evitachem.com
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. gyrosproteintechnologies.comgyrosproteintechnologies.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. gyrosproteintechnologies.comnih.gov While efficient, the incorporation of sterically hindered amino acids like this compound presents significant challenges, primarily due to the bulkiness of the dimethyl-substituted phenyl group which can impede the coupling reaction. gyrosproteintechnologies.comgyrosproteintechnologies.comresearchgate.net
The primary challenge is incomplete coupling, which leads to the formation of deletion sequences (peptides missing one or more amino acids), complicating the purification of the final product. gyrosproteintechnologies.com The aggregation of growing peptide chains on the resin, especially in hydrophobic sequences, can further reduce the accessibility of the N-terminus for the incoming amino acid. nih.gov
Several strategies have been developed to overcome these hurdles and improve the efficiency of incorporating sterically demanding residues:
Advanced Coupling Reagents : Utilizing highly reactive coupling reagents can accelerate the rate of amide bond formation, overcoming the steric barrier. gyrosproteintechnologies.com Reagents such as HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have proven effective for difficult couplings. mesalabs.com
Modified Reaction Conditions : Altering the reaction conditions can significantly improve coupling efficiency. This includes strategies like performing "double couplings," where the coupling step is repeated with a fresh portion of the activated amino acid and reagents, or extending the coupling reaction time to ensure completion. gyrosproteintechnologies.com
Highly Reactive Amino Acid Derivatives : The use of Nα-protected amino acid fluorides or chlorides, which are more reactive than the corresponding carboxylic acids, can facilitate coupling of sterically hindered residues with minimal risk of racemization. nih.gov
Capping : After the coupling step, any unreacted amino groups on the growing peptide chain can be permanently blocked through a process called capping, typically using acetic anhydride (B1165640). gyrosproteintechnologies.com This prevents the formation of deletion sequences and simplifies the final purification process. gyrosproteintechnologies.comgyrosproteintechnologies.com
Table 1: SPPS Challenges and Mitigation Strategies for Sterically Hindered Amino Acids
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Incomplete Coupling | Steric hindrance from the bulky side chain slows down the amide bond formation, leading to unreacted N-termini. gyrosproteintechnologies.comgyrosproteintechnologies.com | Use of potent coupling reagents (e.g., HCTU, COMU), double coupling, extended coupling times. gyrosproteintechnologies.commesalabs.com |
| Peptide Aggregation | Inter-chain hydrogen bonding of growing peptides on the resin can block reactive sites. nih.gov | Use of structure-disrupting elements like pseudoprolines, or employing specialized resins and solvents. nih.gov |
| Formation of Deletion Sequences | Failure to complete the coupling reaction results in peptides that are missing the intended amino acid. gyrosproteintechnologies.com | Capping of unreacted amino groups with reagents like acetic anhydride to terminate the incomplete chain. gyrosproteintechnologies.com |
| Racemization | The activation of the carboxylic acid group can sometimes lead to the loss of stereochemical integrity at the α-carbon. | Use of activating reagents with additives like HOBt (Hydroxybenzotriazole) or the use of amino acid fluorides which show low levels of racemization. nih.gov |
Solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method of peptide synthesis and serves as a viable alternative to SPPS. sci-hub.seresearchgate.net In this approach, all reactants are dissolved in a suitable organic solvent, and the intermediate products are isolated and purified after each step. researchgate.net While often more time-consuming due to the required intermediate purification steps, SolPPS can be advantageous for large-scale synthesis and for "difficult sequences" that are prone to aggregation in SPPS. sci-hub.se
The main strategies in SolPPS are:
Stepwise Elongation : This involves adding one protected amino acid at a time to the growing peptide chain from the C-terminus to the N-terminus. researchgate.net
Fragment Condensation : In this convergent approach, smaller protected peptide fragments are synthesized separately and then joined together to form the final, larger peptide. researchgate.net This can be more efficient for long peptides. sci-hub.se
Modern coupling reagents have also enhanced the speed and efficiency of solution-phase methods. For instance, the cyclic propylphosphonic anhydride (T3P®) promotes rapid and efficient peptide bond formation with minimal side reactions and produces water-soluble byproducts, simplifying purification. mdpi.com The development of novel protecting group strategies and convergent synthetic plans has further streamlined SolPPS, making it a powerful method for producing complex peptides containing N-methyl or other sterically hindered amino acids. sci-hub.se
The precise, site-specific incorporation of this compound relies on the concept of orthogonal protecting groups. peptide.com Orthogonal protection is a strategy that uses multiple classes of protecting groups on the same molecule, each of which can be removed by a different chemical reaction without affecting the others. wikipedia.org
In peptide synthesis, this allows for the selective deprotection of the α-amino group for chain elongation while side-chain functional groups (if any) remain protected until the final deprotection step. peptide.com For this compound, which lacks a reactive side chain, the primary focus is on the temporary Nα-protecting group. The two most widely used orthogonal schemes in SPPS are the Boc/Bzl and Fmoc/tBu strategies. nih.govpeptide.com
Boc/Bzl Strategy : The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like trifluoroacetic acid (TFA). nih.gov Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, or carbamates, which are stable to TFA but are cleaved by a strong acid like hydrogen fluoride (B91410) (HF) in the final step. nih.gov
Fmoc/tBu Strategy : The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed using a secondary amine base, most commonly piperidine (B6355638). iris-biotech.de Side-chain protecting groups are typically based on the tert-butyl (tBu) group, which is stable to piperidine but is removed by TFA during the final cleavage from the resin. iris-biotech.de
The choice of strategy depends on the desired peptide and the presence of other sensitive residues. The Fmoc/tBu strategy is currently more common due to its milder final cleavage conditions compared to the hazardous HF used in the Boc strategy. researchgate.net
Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Typically Protects |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) iris-biotech.de | α-Amino group |
| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) nih.govorganic-chemistry.org | α-Amino group, Lysine (side chain) peptide.com |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) iris-biotech.de | Aspartic acid, Glutamic acid, Serine, Threonine, Tyrosine (side chains) iris-biotech.de |
| Trityl | Trt | Mild Acid | Cysteine, Asparagine, Glutamine (side chains) |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., TFA) researchgate.net | Arginine (side chain) researchgate.net |
Biological and Semi-Synthetic Incorporation Methods
Beyond chemical synthesis, powerful biological and semi-synthetic methods have been developed to incorporate non-canonical amino acids (ncAAs) like this compound directly into proteins. springernature.comrsc.org These techniques leverage the cell's natural protein synthesis machinery, offering pathways to produce large, complex proteins containing ncAAs at specific sites. acs.org
Genetic code expansion is a revolutionary technology that enables the site-specific incorporation of ncAAs into proteins in living organisms. mdpi.comacs.org This is achieved by creating an orthogonal translation system—an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA)—that functions independently of the host's endogenous synthetases and tRNAs. acs.org
The process generally involves the following key components:
A Unique Codon : A codon is repurposed to specify the ncAA. Most commonly, a nonsense or "stop" codon, such as the amber codon (UAG), is used for this purpose. mdpi.com
An Orthogonal tRNA : An engineered tRNA, often called a suppressor tRNA, is designed with an anticodon that recognizes the repurposed codon (e.g., CUA for the UAG codon). mdpi.com This tRNA is not recognized by any of the host cell's native aaRSs.
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS) : An engineered aaRS is evolved to specifically recognize and "charge" the orthogonal tRNA with the desired ncAA (in this case, this compound). mdpi.com This synthetase must not charge any of the cell's endogenous tRNAs with the ncAA, nor should it charge the orthogonal tRNA with any of the 20 canonical amino acids.
When the gene for a target protein is modified to contain the UAG codon at a specific site, and the host cell is engineered to express the orthogonal pair and is supplied with this compound in the growth medium, the ribosome will pause at the UAG codon, and the orthogonal system will deliver the ncAA, resulting in a full-length protein containing this compound at the desired position. nih.gov Researchers have successfully engineered synthetases, such as variants of the pyrrolysyl-tRNA synthetase (PylRS), to incorporate a wide variety of phenylalanine analogs, demonstrating the versatility of this approach. frontiersin.orgacs.org
Cell-free protein synthesis (CFPS) systems provide a powerful in vitro alternative for producing proteins containing ncAAs. rsc.org These systems use cell extracts that contain all the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, elongation factors) to synthesize proteins from a DNA template in a test tube. rsc.orgfrontiersin.org
CFPS offers several advantages for incorporating this compound:
Direct Access : The ncAA can be added directly to the reaction mixture at a desired concentration, bypassing the need for it to be transported across a cell membrane, which can be a limiting factor in vivo. frontiersin.org
Reduced Toxicity : High concentrations of some ncAAs can be toxic to living cells. CFPS systems are not constrained by cell viability, allowing for the production of proteins that would otherwise be difficult to express. rsc.org
Open System : The open nature of the CFPS reaction allows for easy manipulation of components and real-time monitoring of protein synthesis, facilitating optimization. frontiersin.org
The same orthogonal translation systems (orthogonal aaRS/tRNA pairs) developed for in vivo genetic code expansion can be used in CFPS systems. frontiersin.org By adding the DNA template for the target protein, the orthogonal pair, and the this compound to the cell-free extract, high yields of the modified protein can be achieved. nih.gov This approach has been particularly effective for incorporating ncAAs with low solubility or for high-throughput screening of engineered synthetases. frontiersin.org
Table 3: Comparison of In Vivo vs. Cell-Free UAA Incorporation
| Feature | In Vivo Incorporation (Genetic Code Expansion) | Cell-Free Protein Synthesis (CFPS) |
|---|---|---|
| Environment | Living cells (e.g., E. coli, yeast, mammalian cells). mdpi.com | In vitro reaction using cell extracts. rsc.org |
| Protein Yield | Can be very high for well-optimized systems, but can be limited by ncAA toxicity or transport. nih.gov | Yields have become competitive with in vivo systems; less constrained by toxicity. nih.gov |
| Complexity | Requires transformation of living cells and optimization of growth conditions. | Simpler setup; allows direct control over reaction components. frontiersin.org |
| ncAA Delivery | Relies on cellular uptake of the ncAA from the growth medium. nih.gov | ncAA is added directly to the reaction mixture. frontiersin.org |
| Applications | Production of modified proteins in a cellular context, studies in living organisms. acs.org | Rapid protein production, synthesis of toxic proteins, high-throughput screening, prototyping. rsc.orgfrontiersin.org |
| Main Challenge | Ensuring the ncAA is efficiently transported into the cell and is not toxic. | Cost of reagents and preparation of active cell extracts. |
Impact of this compound Incorporation on Peptide Assembly and Yield
The introduction of non-canonical amino acids such as this compound into a peptide sequence is a deliberate strategy to modulate its structure and function. However, this modification brings significant challenges to the synthesis process, directly affecting both the assembly of the peptide chain and the final product yield. The primary cause of these challenges is the steric hindrance imposed by the two methyl groups on the phenylalanine ring.
Impact on Peptide Assembly
The term "peptide assembly" can refer to two distinct phenomena: the aggregation of growing peptide chains on the solid-phase support during synthesis, and the post-synthesis self-assembly of the final peptide into higher-order structures.
Post-Synthesis Self-Assembly: Phenylalanine-containing peptides are well-known for their ability to self-assemble into ordered nanostructures, such as fibrils and tubes, driven primarily by π-π stacking interactions between the aromatic rings nih.govmdpi.com. The introduction of methyl groups onto the phenyl ring directly interferes with this process. The steric bulk of the two methyl groups in this compound can disrupt the optimal face-to-face stacking of the phenyl rings, thereby altering the kinetics and thermodynamics of self-assembly scispace.com. This modification can be strategically employed to control or inhibit undesirable aggregation, such as the formation of amyloid-like fibrils scispace.commdpi.com. Research on dipeptides containing α-methyl-L-phenylalanine has shown that the position of the methyl group significantly influences the morphology of the resulting supramolecular nanostructure scispace.com.
Interactive Data Table: Research Findings on Factors Influencing Peptide Assembly
| Factor | Observation | Implication for this compound |
| π-π Stacking | A primary driving force for the self-assembly of peptides containing aromatic amino acids like phenylalanine. nih.gov | The dimethyl substitution on the phenyl ring creates steric hindrance, which is expected to disrupt and weaken typical π-π stacking, thereby altering the final assembled structure. |
| Hydrophobicity | Hydrophobic interactions are crucial for the aggregation of amphipathic molecules and are a key factor in the formation of "difficult sequences" during SPPS. nih.govnih.gov | This compound increases the hydrophobicity of the residue, which can enhance the tendency for on-resin aggregation during synthesis. |
| Steric Hindrance | Bulky side chains can prevent the close packing required for certain secondary structures and can slow down enzymatic degradation. rsc.org | The dimethyl group provides significant steric bulk, which can be used to design peptides with specific folds and increased stability, but also complicates the coupling reaction during synthesis. acs.orggyrosproteintechnologies.com |
| Solvent Effects | The choice of solvent can dramatically alter the morphology of self-assembled peptide structures. nih.gov Using dissociating solvents like DMSO can overcome on-resin aggregation. rsc.org | For peptides containing this bulky residue, solvent choice is critical both for controlling self-assembly post-synthesis and for preventing aggregation and improving yields during SPPS. |
Impact on Peptide Yield
The yield of a peptide synthesis is a cumulative measure of the efficiency of every coupling and deprotection step. The incorporation of sterically hindered residues like this compound poses a significant challenge to achieving high yields.
The primary issue is the reduced efficiency of the coupling reaction. The bulky dimethylphenyl group can physically block the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain, slowing down the rate of peptide bond formation acs.orgresearchgate.net. This incomplete coupling is a major source of yield loss and impurity generation americanpeptidesociety.orggyrosproteintechnologies.com.
To counteract this, several strategies must be employed, often at the cost of increased reagent use and time:
Use of Potent Coupling Reagents: Standard coupling reagents may be insufficient to overcome the steric hindrance. More powerful reagents, such as those based on phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HCTU), are often required to achieve acceptable coupling efficiency proteogenix.science.
Double Coupling: The coupling step for the amino acid following the this compound residue (and for the hindered residue itself) may need to be performed twice to ensure the reaction goes to completion biotage.com.
Elevated Temperatures: Microwave-assisted SPPS can increase the kinetic energy of the molecules, helping to overcome the activation barrier for coupling sterically hindered amino acids and significantly increasing reaction rates sioc-journal.cn.
Optimized Solvents: Using solvent mixtures with superior swelling and dissociating properties, such as NMP/DMSO, can help to disrupt on-resin aggregation and improve coupling yields for difficult sequences nih.gov.
Interactive Data Table: Synthesis Strategies and Expected Impact on Yield
| Challenge | Standard Protocol | Optimized Protocol for this compound | Expected Impact on Yield |
| Steric Hindrance at Coupling Step | Standard coupling reagents (e.g., DIC/Oxyma). Single coupling for 30-60 min. biotage.com | More potent coupling reagent (e.g., HATU). Double coupling for 2x 60 min or microwave heating at elevated temperature (e.g., 75°C for 5 min). biotage.comsioc-journal.cn | Optimized protocol is crucial to prevent significant yield loss due to incomplete coupling. Without optimization, yields can drop dramatically. researchgate.net |
| On-Resin Aggregation | Standard solvent (e.g., DMF). nih.gov | Use of "chaotropic" agents or solvent mixtures with high polarity (e.g., NMP/DMSO or solvents containing HFIP). nih.gov | Prevents irreversible aggregation, which can halt synthesis entirely. Improves accessibility of reagents, leading to higher purity and yield. nih.govrsc.org |
| Incomplete Deprotection | Standard deprotection time (e.g., 20% piperidine in DMF for 20 min). | Extended deprotection time or use of stronger deprotection cocktails. | Ensures the N-terminus is free for the next coupling step, preventing deletion sequences and improving the final crude purity. |
| Overall Yield | For a standard 20-mer peptide, 99% stepwise yield results in ~82% overall yield. | For a "difficult" 20-mer, stepwise yield might drop to 95%, resulting in only ~36% overall yield. Optimization aims to restore stepwise yields closer to 99%. gyrosproteintechnologies.com | Optimization is essential to achieve a viable overall yield for peptides containing sterically demanding residues. |
Conformational Analysis and Structural Characterization
Intrinsic Conformational Landscape of Isolated 2,3-Dimethyl-L-Phenylalanine Analogues
The conformational preferences of isolated amino acids are governed by a delicate balance of steric and electronic interactions. In the case of this compound and its isomers, the methyl substituents play a critical role in defining the accessible conformational space.
Studies on related dimethyl-substituted phenylalanine analogs, such as 2',6'-dimethylphenylalanine (DMP), have demonstrated that the ortho-methyl groups create a substantial barrier to rotation, effectively limiting the conformational freedom in the χ-space. tandfonline.com This restriction forces the aromatic ring into a more defined orientation relative to the peptide backbone. tandfonline.com Computational and experimental studies, including wt-metadynamics simulations, on various methyl-substituted phenylalanines have shown that the position of methylation directly correlates with rotational mobility. nih.govsemanticscholar.org For instance, while methylation at certain positions can lock the ring into a single orientation, modifications at other sites may still permit rotation within the hydrophobic core of a protein. nih.gov Breaking the rotational symmetry of the phenyl ring through methylation provides valuable insights into side-chain dynamics. nih.govsemanticscholar.org
The increased rotational barrier is a direct consequence of the steric clash between the methyl groups and the atoms of the amino acid backbone. This effect is particularly pronounced in di-ortho-substituted analogs. The resulting conformational constraint is a valuable tool in the design of peptides and peptidomimetics with well-defined three-dimensional structures.
The conformational landscape of this compound is further shaped by a network of non-covalent intramolecular interactions. These subtle forces, though individually weak, collectively contribute to the stabilization of specific conformers.
Hydrogen Bonds: Intramolecular hydrogen bonds can form between the amino and carboxyl groups of the amino acid backbone. While the fundamental nature of these interactions is similar to that in unsubstituted L-phenylalanine, the conformational restrictions imposed by the methyl groups can influence the optimal geometry for hydrogen bonding. aip.orgresearchgate.netnih.gov
π-π Interactions: While less common in an isolated monomer, the potential for intramolecular π-π stacking between the dimethyl-substituted phenyl ring and another aromatic moiety within a larger molecule is an important consideration. The electronic nature of the ring, subtly altered by the electron-donating methyl groups, can modulate the strength of such interactions.
Studies on L-phenylalanine and its derivatives have revealed the complex interplay of these intramolecular forces in determining the preferred conformations. aip.orgresearchgate.netnih.govacs.org Entropy can also play a significant role, with more flexible conformers becoming more populated at higher temperatures. acs.org
Conformational Effects within Peptide and Protein Environments
When incorporated into a peptide or protein, the conformational properties of this compound can have a profound impact on the local and global structure of the macromolecule.
The introduction of sterically demanding, conformationally restricted amino acids like this compound can significantly alter the flexibility of the peptide backbone. This can, in turn, influence the propensity of the peptide to adopt specific secondary structures.
α-Helices: The incorporation of α-methylated amino acids, a related modification, has been shown to stabilize α-helical structures. researchgate.net The steric bulk of the dimethylphenyl group can similarly favor or disfavor helical conformations depending on its position within the sequence and its interactions with neighboring residues.
β-Turns and β-Hairpins: The conformational rigidity of this compound can be exploited to promote the formation of β-turns and β-hairpins. nih.govacs.org By pre-organizing the peptide backbone into a specific turn-like geometry, this modified amino acid can facilitate the formation of these important structural motifs. Studies have shown that even single methyl substitutions on phenylalanine can influence the stability of β-hairpin structures in model peptides. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The use of non-canonical amino acids like this compound is a key strategy in the design of peptidomimetics with enhanced stability and specific folded structures. nih.gov
By introducing defined conformational constraints, this compound can be used to control the stereochemistry of the resulting peptidomimetic, forcing it to adopt a particular three-dimensional arrangement. aip.org This is crucial for designing molecules that can bind with high affinity and specificity to biological targets. For example, β-substituted amino acids have been used to create more potent peptidomimetics of peptide hormones. nih.gov The rigidification of the residue by constraining the rotation between the α- and β-carbons has been shown to enhance biological activity. nih.gov
The table below summarizes the impact of related substituted amino acids on peptide and protein conformation.
| Modification | Amino Acid Analogue | Observed Conformational Effect | Reference(s) |
| Ring Methylation | 2',6'-dimethylphenylalanine (Dmp) | Restricted χ-space, increased rotational barrier. | tandfonline.com |
| Ring Methylation | Various methyl-phenylalanines | Altered rotational mobility, stabilization of specific rotamers. | nih.govsemanticscholar.org |
| Backbone N-Methylation | N-methyl-leucine, N-methyl-valine | Can induce cis-amide bonds, altering peptide fold. | mdpi.comnih.gov |
| α-Carbon Methylation | α-methyl-L-phenylalanine (αF) | Stabilization of α-helical structures. | researchgate.net |
| β-Carbon Substitution | β-methyl-phenylalanine | Rigidifies the Cα-Cβ bond, enhancing bioactivity in some peptidomimetics. | nih.gov |
Advanced Spectroscopic Characterization Techniques
A variety of advanced spectroscopic techniques are employed to elucidate the detailed conformational and structural features of this compound and peptides containing it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for conformational analysis in solution. nih.gov One- and two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximities between atoms, allowing for the determination of the three-dimensional structure. tandfonline.comnih.gov Chemical shift analysis can also provide insights into the local electronic environment and secondary structure. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for analyzing the secondary structure of peptides and proteins in solution. researchgate.net The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and can quantify the content of α-helices, β-sheets, and random coils. researchgate.net
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FTIR (Fourier-Transform Infrared) and Raman spectroscopy are sensitive to the vibrational modes of the molecule, including those of the peptide backbone (e.g., amide bands). researchgate.netkit.ac.jp These techniques can provide information about hydrogen bonding and secondary structure content. researchgate.net
X-ray Crystallography: When a single crystal of the compound or a peptide containing it can be grown, X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information at atomic resolution. nih.gov
Mass Spectrometry (MS): While primarily used for determining molecular weight, advanced MS techniques, often coupled with chromatography (e.g., LC-MS), can provide structural information, particularly when combined with fragmentation analysis. researchgate.net
The table below outlines the primary applications of these techniques in the structural analysis of this compound and its derivatives.
| Spectroscopic Technique | Information Obtained | Reference(s) |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, intramolecular distances (NOE). | tandfonline.comnih.govnih.gov |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) in solution. | researchgate.net |
| IR & Raman Spectroscopy | Vibrational modes, hydrogen bonding, secondary structure elements. | researchgate.netkit.ac.jpresearchgate.net |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | nih.gov |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns for structural clues. | researchgate.net |
Through the integrated application of these powerful analytical methods, a comprehensive understanding of the structural consequences of incorporating this compound into chemical and biological systems can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation (e.g., ROESY, NOESY, Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proton-proton proximities, while the analysis of scalar coupling constants (J-couplings) reveals details about dihedral angles.
Detailed experimental data from ROESY or NOESY studies on isolated this compound are not extensively available in the surveyed scientific literature. However, such analyses would be critical for defining the conformational preferences of the side chain. For instance, NOE cross-peaks between the aromatic protons/methyl groups and the backbone protons (α-H, β-H) would establish the preferred rotamers around the Cα-Cβ and Cβ-Cγ bonds. In a related study on an aspartame (B1666099) derivative containing a dimethyl-phenylalanine residue, 2D ROESY NMR was utilized to observe differences in NOEs between the aromatic ring's methyl protons and the peptide backbone, highlighting the conformational impact of the dimethyl-phenyl group. tandfonline.com
The analysis of vicinal proton-proton coupling constants (³JHH), such as ³J(Hα, Hβ), is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons. conflex.netresearchgate.net This allows for the quantitative determination of the populations of different staggered rotamers (gauche(-), gauche(+), and anti).
While specific coupling constants for this compound are not documented in the reviewed literature, a typical analysis would involve measuring these values from a high-resolution ¹H NMR spectrum. This data would then be used to populate a table similar to the one below to elucidate the conformational landscape in various solvents.
Table 1: Representative Table for ³JHH Coupling Constants and Rotamer Populations for this compound in Solution (Note: Data is illustrative as specific experimental values for this compound are not available in the reviewed literature.)
| Solvent | ³J(Hα, Hβa) (Hz) | ³J(Hα, Hβb) (Hz) | Population Gauche(-) (%) | Population Gauche(+) (%) | Population Anti (%) |
|---|---|---|---|---|---|
| D₂O | Data not available | Data not available | Data not available | Data not available | Data not available |
| CD₃OD | Data not available | Data not available | Data not available | Data not available | Data not available |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. acs.org It is exceptionally sensitive to the stereochemical features of a molecule and is widely used to investigate the secondary structure of peptides and proteins and the absolute configuration of chiral compounds. researchgate.netosti.gov
For an amino acid like this compound, the CD spectrum provides a unique chiroptical fingerprint. The aromatic chromophore, perturbed by the chiral center at Cα, gives rise to characteristic electronic transitions, typically in the near-UV region (250-300 nm). The sign and magnitude of the Cotton effects in this region are directly related to the molecule's absolute configuration and its preferred solution-state conformation. For the parent L-phenylalanine, the CD spectrum is well-characterized, showing distinct signals that have been analyzed to understand its vibrational structure. acs.orgresearchgate.net
Specific CD spectral data for this compound are not readily found in the current scientific literature. An experimental investigation would yield spectra that could be compared with theoretical calculations to assign the observed electronic transitions and understand the influence of the dimethyl substitution on the chiroptical properties.
Table 2: Representative Chiroptical Data for this compound (Note: Data is illustrative as specific experimental values for this compound are not available in the reviewed literature.)
| Solvent | Wavelength (λ) [nm] | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |
|---|---|---|---|
| H₂O (pH 7) | Data not available | Data not available | Data not available |
| 0.1 M HCl | Data not available | Data not available | Data not available |
X-Ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides highly accurate data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals the supramolecular structure, detailing the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.
The solid-state structure of the parent L-phenylalanine has been a subject of extensive research, with multiple polymorphs and hydrate (B1144303) phases identified and characterized crystallographically. acs.orgacs.org These studies have provided deep insights into the complex hydrogen-bonding networks and bilayer arrangements that phenylalanine can adopt. acs.org
A search of the primary scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. A successful crystallographic analysis would provide the exact conformation adopted by the molecule in the solid state and allow for a detailed examination of how the steric bulk of the two methyl groups influences the intermolecular hydrogen-bonding patterns of the amino and carboxyl groups and the π-π stacking interactions of the aromatic rings.
Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is a template for data that would be obtained from X-ray analysis; no experimental data is currently available in the reviewed literature.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅NO₂ |
| Formula Weight | 193.24 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to the molecule's local environment, conformation, and intermolecular interactions, particularly hydrogen bonding.
For amino acids, IR and Raman spectra provide detailed information on the protonation state (zwitterionic vs. neutral) and the strength of hydrogen bonds involving the carboxylate and ammonium (B1175870) groups. For example, the parent L-phenylalanine has been studied in detail, with vibrational assignments calculated and compared to experimental spectra to understand its conformational equilibrium and intermolecular interactions in various states. researchgate.netresearchgate.net
Specific, peer-reviewed IR and Raman spectra with vibrational assignments for this compound are not available in the surveyed literature. Such an analysis would be valuable to assess the impact of the 2,3-dimethyl substitution on the vibrational frequencies of the amino acid backbone and the aromatic ring. Shifts in the N-H and O-H stretching regions, as well as in the carboxylate stretching modes, would provide direct evidence of the nature and strength of the hydrogen-bonding network in the solid state.
Table 4: Principal Vibrational Bands for L-Phenylalanine and Expected Regions for this compound (Note: Specific assignments for this compound are not available. The table shows known L-phenylalanine assignments for reference.)
| Vibrational Mode | L-Phenylalanine Wavenumber (cm⁻¹) researchgate.net | Expected Region for this compound (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | ~3000-3200 | Data not available |
| C-H Aromatic Stretch | ~3060 | Data not available |
| C-H Aliphatic Stretch | ~2933, 2960 | Data not available |
| C=O Asymmetric Stretch (COO⁻) | ~1584 | Data not available |
| C=O Symmetric Stretch (COO⁻) | ~1410 | Data not available |
Rational Design and Applications in Molecular Science
Principles of Peptidomimetic Design Utilizing 2,3-Dimethyl-L-Phenylalanine
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability or oral bioavailability. The use of conformationally constrained amino acids is a key strategy in this field.
The introduction of two methyl groups on the phenyl ring of L-phenylalanine imposes significant steric hindrance, which restricts the rotational freedom (the chi (χ) torsion angles) of the side chain. This conformational constraint can lock a peptide into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme.
A prime example of this principle is demonstrated with the related isomer, 2',6'-Dimethyl-L-Phenylalanine (Dmp). In studies on opioid peptides, replacing the standard Phenylalanine (Phe) or Tyrosine (Tyr) residues with Dmp led to dramatic changes in receptor binding affinity and selectivity. For instance, substituting Dmp for Phe³ in a dermorphin (B549996) tetrapeptide analog resulted in a five-fold increase in its affinity for the μ-opioid receptor without significantly affecting its affinity for the δ-receptor, thereby enhancing its selectivity. nih.gov This illustrates how the rigid conformation imposed by the dimethyl groups can favor a binding pose for one receptor type over another. It is hypothesized that this compound would exert a similar, albeit geometrically distinct, conformational locking effect.
Table 1: Impact of 2',6'-Dimethyl-L-Phenylalanine (Dmp) Substitution on Opioid Receptor Affinity
| Peptide Analog | Parent Peptide | Receptor Affinity (Ki, nM) vs. Parent |
|---|---|---|
| μ-Receptor |
Data sourced from a study on dermorphin analogs, illustrating the principle of enhanced affinity through conformational constraint. nih.gov
A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases in the body. Incorporating unnatural amino acids is a well-established strategy to increase resistance to this enzymatic breakdown. The bulky dimethyl-substituted phenyl ring of this compound can act as a steric shield, preventing protease enzymes from accessing and cleaving the adjacent peptide bonds. This steric hindrance can significantly extend the biological half-life of the peptide. While extensive studies on the 2,3-isomer are not widely published, commercial suppliers note its stability under acidic conditions and its utility in preventing proteolytic degradation. vulcanchem.com
Role as Steric Probes for Elucidating Ligand-Receptor Interactions
The precise fit between a ligand (like a peptide) and its receptor is crucial for its biological function. Dimethylated phenylalanine analogues serve as excellent steric probes to map out the binding pocket of a receptor. By systematically replacing a natural aromatic amino acid with a sterically demanding one like this compound, researchers can determine if the additional bulk is tolerated or if it disrupts binding.
Studies using the 2',6'-isomer (Dmp) in various opioid peptides have shown that such substitutions are not always beneficial. While replacing Phe³ often improved affinity, replacing Phe⁴ with Dmp in the same peptides markedly reduced receptor binding. nih.gov This finding suggests that the space within the receptor pocket that accommodates the fourth residue is much tighter and cannot tolerate the bulk of the two methyl groups. This use of a sterically modified amino acid provides invaluable information about the topology of the receptor's binding site, guiding the design of more potent and selective ligands.
Construction of Combinatorial Libraries with Diverse Conformational Space
Combinatorial chemistry is a powerful technique for discovering new drug leads by synthesizing and screening large numbers of compounds. Incorporating conformationally restricted amino acids into peptide libraries can be highly advantageous. By limiting the possible shapes each peptide in the library can adopt, the library becomes more focused. Instead of sampling a vast, flexible conformational space, the library presents a collection of more rigid structures. Introducing an amino acid like this compound would pre-organize the peptide backbone into specific secondary structures (e.g., turns or helices), increasing the probability of finding a high-affinity binder for a given target.
Application in Protein Engineering for Designing Novel Biocatalysts and Enzymes
Protein engineering aims to create new proteins with novel or enhanced functions. The genetic incorporation of unnatural amino acids allows for the introduction of chemical functionalities not found in the canonical 20 amino acids. While search results did not yield specific examples of this compound being used to engineer new biocatalysts, the principles for its use are well-established. For example, incorporating a sterically demanding amino acid into an enzyme's active site could alter its substrate specificity, allowing it to act on new, non-natural substrates. Phenylalanine ammonia-lyases (PALs), for instance, have been engineered to act on various substituted phenylalanine derivatives, showcasing the potential for creating tailored biocatalysts. nih.govfrontiersin.org
Use in the Development of Molecular Tools for Biochemical Assays (e.g., Probing Protein Structure-Activity Relationships)
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. Dimethylated phenylalanines are valuable molecular tools for these studies. The systematic replacement of natural amino acids with these analogues and the subsequent measurement of biological activity provide clear data on the structural requirements for function.
The extensive SAR studies on opioid peptides using 2',6'-Dimethyl-L-Phenylalanine (Dmp) serve as a perfect blueprint for this application. nih.gov Researchers found that replacing Tyr¹ with Dmp, despite lacking the critical hydroxyl group, resulted in analogs with unexpectedly high affinity. nih.gov This surprising result challenges long-held assumptions about the necessity of the tyrosine hydroxyl group and provides new avenues for designing novel non-phenolic opioid ligands. These findings highlight how a simple, sterically-defined modification can be used to dissect complex biological interactions.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2',6'-Dimethyl-L-Phenylalanine | Dmp |
| L-Phenylalanine | Phe, F |
| L-Tyrosine | Tyr, Y |
| Dermorphin | - |
| Enkephalin | - |
| Deltorphin | - |
| Endomorphin | - |
| Dynorphin A | - |
Computational Chemistry and Molecular Modeling
Quantum Mechanical (QM) Calculations for Conformational Energy Landscapes and Electronic Structure (e.g., DFT Studies)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,3-dimethyl-L-phenylalanine. These calculations provide insights into the molecule's conformational energy landscape and electronic structure. By mapping the potential energy surface, researchers can identify low-energy conformations and the energy barriers between them. acs.orgacs.org For instance, DFT studies on related phenylalanine derivatives have been used to determine stable geometries and analyze the influence of substituents on the aromatic ring. aip.org
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be computed. researchgate.net These properties are crucial for understanding the reactivity and charge distribution of the molecule. worldscientific.comresearchgate.net For example, studies on similar aromatic amino acids have shown that both HOMO and LUMO orbitals are primarily localized on the aromatic ring. researchgate.net The conformational landscape of phenylalanine is influenced by dihedral angles in the backbone (φ and ψ) and the side chain (χ1 and χ2). acs.org The presence of methyl groups in this compound introduces steric constraints that significantly alter the preferred values of these angles compared to native phenylalanine.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Peptides and Proteins Incorporating this compound
While QM methods are highly accurate, their computational cost limits their application to relatively small systems. For studying larger systems, such as peptides and proteins containing this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. springernature.commdpi.com These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of biomolecular dynamics over longer timescales.
MD simulations provide detailed information about the dynamic behavior and flexibility of molecules. researchgate.net By analyzing the trajectories generated from MD simulations, researchers can identify regions of high flexibility and correlated motions within a peptide or protein. The incorporation of this compound can alter these dynamics by restricting the motion of the side chain and potentially influencing the backbone conformation.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can predict the effects of solvent on the conformation of this compound and peptides containing it. aip.org Implicit solvent models can be used to approximate the effect of the solvent as a continuous medium, while explicit solvent models, which include individual solvent molecules in the simulation, provide a more detailed and accurate representation.
Docking Studies and Binding Affinity Predictions for Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Docking studies are particularly valuable for understanding how peptides containing this compound interact with their biological targets, such as receptors or enzymes. mdpi.combiotech-asia.org
By predicting the binding mode and estimating the binding affinity, docking can guide the design of peptides with improved therapeutic properties. innovareacademics.inbohrium.comtandfonline.comresearchgate.net The steric bulk of the dimethylated phenyl ring in this compound can significantly influence these interactions, potentially leading to altered binding specificity or affinity compared to peptides containing native phenylalanine.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govresearchgate.net For peptides containing this compound, QSAR models can be developed to predict their activity based on various molecular descriptors.
These descriptors can be derived from the 2D or 3D structure of the molecules and can include electronic, steric, and hydrophobic properties. nih.gov Once a reliable QSAR model is established, it can be used to virtually screen new peptide designs and prioritize those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the design optimization process.
Development of Force Field Parameters for Modified Amino Acids
A critical aspect of performing accurate MM and MD simulations is the availability of reliable force field parameters for all the molecules in the system. rsc.org Force fields are collections of equations and associated constants designed to reproduce the potential energy of a system of atoms and molecules. For standard amino acids, well-established force fields like AMBER and CHARMM are available. biorxiv.orgfrontiersin.org
However, for modified amino acids like this compound, specific parameters that describe the intramolecular and intermolecular interactions involving the modified residue need to be developed. nih.gov This process, known as parameterization, typically involves fitting the parameters to high-level QM data and experimental results to ensure that the force field accurately represents the behavior of the modified amino acid. researchgate.net
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Strategies for Complex 2,3-Dimethyl-L-Phenylalanine Derivatives
While this compound is commercially available in its protected forms, such as Boc-2,3-Dimethyl-L-phenylalanine and Fmoc-2,3-Dimethy-L-phenylalanine, the development of more complex derivatives will require next-generation synthetic strategies. evitachem.comchemicalbook.com Current methods for synthesizing substituted phenylalanine analogs, including asymmetric hydrogenation of acetamidoacrylate derivatives and various cross-coupling reactions, provide a solid foundation. researchgate.netoup.comnih.gov Future efforts will likely focus on more efficient and versatile methods to introduce additional functionalities to the phenyl ring or the amino acid backbone.
The development of novel synthetic routes will be crucial for creating a diverse library of this compound derivatives. These derivatives could feature alternative substitution patterns on the aromatic ring or modifications to the amino and carboxyl groups, enabling a finer-tuning of their steric and electronic properties. Such a library would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel biomaterials.
Table 1: Potential Next-Generation Synthetic Approaches for this compound Derivatives
| Synthetic Strategy | Potential Application for this compound Derivatives |
| C-H Activation | Direct functionalization of the phenyl ring to introduce new substituents. |
| Biocatalytic Synthesis | Enantioselective synthesis of complex derivatives using engineered enzymes. nih.govfrontiersin.orgnih.govrsc.orgacs.org |
| Flow Chemistry | Automated and scalable synthesis of a wide range of derivatives. |
| Diversity-Oriented Synthesis | Generation of a large and diverse library of derivatives for high-throughput screening. researchgate.netresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Peptidomimetic Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of peptidomimetic design. nih.govbohrium.com These computational tools can be used to predict the three-dimensional structures of peptides containing this compound and to screen virtual libraries of peptidomimetics for their potential to bind to specific biological targets. nih.gov By analyzing vast datasets of peptide sequences and their corresponding biological activities, ML models can identify key structural features that are critical for function. nih.gov
The unique conformational constraints imposed by this compound make it an ideal candidate for computational modeling. AI and ML algorithms can be trained to understand how the dimethyl substitution pattern influences peptide backbone conformation and side-chain presentation. This knowledge can then be used to design novel peptidomimetics with enhanced stability, selectivity, and therapeutic efficacy.
Table 2: Applications of AI and ML in Peptidomimetic Design with this compound
| AI/ML Application | Description |
| Structure Prediction | Predicting the three-dimensional conformation of peptides containing this compound. |
| Virtual Screening | Screening large virtual libraries of peptidomimetics for potential binders to a target protein. escholarship.org |
| De Novo Design | Designing novel peptide sequences with desired structural and functional properties. |
| SAR Analysis | Identifying structure-activity relationships to guide the optimization of lead compounds. |
Advancements in Directed Evolution for Expanding Biosynthetic Capabilities
Directed evolution is a powerful technique for engineering enzymes with novel or improved functions. nih.gov In the context of this compound, directed evolution could be used to develop enzymes that can efficiently synthesize this unnatural amino acid from simple precursors. acs.orgacs.org This would provide a more sustainable and cost-effective alternative to chemical synthesis.
Furthermore, directed evolution could be employed to evolve aminoacyl-tRNA synthetases (aaRSs) that can specifically recognize this compound and incorporate it into proteins in response to a unique codon. oup.commdpi.com This would enable the site-specific incorporation of this unnatural amino acid into proteins in vivo, opening up a vast new landscape for protein engineering and synthetic biology.
Table 3: Potential Targets for Directed Evolution in this compound Research
| Enzyme/Protein Target | Goal of Directed Evolution |
| Phenylalanine Ammonia (B1221849) Lyase | To develop a biocatalyst for the efficient synthesis of 2,3-dimethylcinnamic acid, a precursor to this compound. |
| Amino Acid Dehydrogenase | To create an enzyme that can reductively aminate the corresponding α-keto acid to produce this compound. |
| Aminoacyl-tRNA Synthetase | To engineer an aaRS that specifically recognizes and activates this compound for protein synthesis. oup.com |
Exploration of this compound in De Novo Protein Design and Synthetic Biology
De novo protein design involves the creation of new proteins with novel structures and functions from scratch. nih.govresearchgate.net The incorporation of unnatural amino acids like this compound can greatly expand the chemical space available for protein design, allowing for the creation of proteins with properties not seen in nature. mdpi.comresearchgate.netacs.org The steric bulk of the dimethylated phenyl ring can be used to create specific packing interactions within the protein core, leading to highly stable and well-defined structures.
In the field of synthetic biology, the ability to incorporate this compound into proteins can be used to create novel biological circuits and pathways. For example, a protein's function could be controlled by the presence or absence of this unnatural amino acid, providing a new layer of regulation. This could lead to the development of sophisticated biosensors, cellular factories for the production of valuable chemicals, and new therapeutic strategies.
Uncovering Novel Biological Functions and Molecular Mechanisms through Unnatural Amino Acid Mutagenesis
Unnatural amino acid mutagenesis is a powerful technique for probing the structure and function of proteins. nih.govrsc.orgresearchgate.netnih.govfrontiersin.org By replacing a natural amino acid with an unnatural one like this compound, researchers can systematically investigate the role of specific residues in protein folding, stability, and activity. The unique steric properties of this compound make it an excellent probe for studying protein-protein interactions and enzyme active sites. rug.nl
The introduction of this compound can also be used to create proteins with novel biological functions. For example, the increased hydrophobicity and steric bulk of this amino acid could be used to enhance the binding affinity of a peptide to its target or to create an enzyme with altered substrate specificity. By exploring the effects of incorporating this compound into a wide range of proteins, researchers are likely to uncover new biological functions and molecular mechanisms.
Q & A
Q. How can 2,3-Dimethyl-L-Phenylalanine be synthesized with high enantiomeric purity?
To achieve enantiomerically pure this compound, a multi-step synthesis involving protective groups is recommended. For example, phthaloyl or formyl groups can protect the amino and carboxyl functionalities during methylation. A method analogous to the synthesis of N-Phthaloyl-L-phenylalanine involves reacting L-phenylalanine with phthalic anhydride under controlled conditions, followed by dimethylation at the 2,3-positions using methylating agents like methyl iodide in the presence of a strong base. Final deprotection with hydrazine or acidic hydrolysis yields the target compound. Enantiomeric purity can be verified via chiral HPLC or polarimetry .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is effective. Compare retention times and spectral data with certified reference standards, such as those listed in pharmaceutical secondary standards for amino acids. Quantitative purity (≥97%) can be validated using elemental analysis and Karl Fischer titration for moisture content .
Q. How can this compound be quantified in biological matrices like serum or tissue homogenates?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs). Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) to isolate the compound. Calibrate with a standard curve generated from spiked blank matrices. Method validation should include accuracy, precision, and limits of detection (LOD) as per ICH guidelines .
Advanced Research Questions
Q. How should experiments be designed to investigate the metabolic pathways of this compound?
Employ stable isotope labeling (e.g., ¹³C or ²H) to track metabolic fate in vitro or in vivo. Use hepatocyte or mitochondrial assays to identify metabolites via LC-MS. Compare results with computational models (e.g., molecular docking or QSAR) to predict enzyme interactions. For in vivo studies, administer the compound to model organisms and analyze urine, plasma, and tissue samples at timed intervals .
Q. How can contradictions in reported solubility data for this compound across solvents be resolved?
Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) under controlled pH and temperature. Use dynamic light scattering (DLS) to assess aggregation. Conflicting data may arise from polymorphic forms or impurities; thus, recrystallize the compound and re-analyze via X-ray diffraction (XRD). Document solvent purity and equilibration time to ensure reproducibility .
Q. What strategies optimize the incorporation of this compound into peptide chains during solid-phase synthesis?
Use orthogonal protective groups (e.g., Fmoc for the α-amino group and tert-butyl for the carboxyl group) to avoid side reactions. Activate the carboxyl group with HBTU/HOBt and couple in DMF with DIEA as the base. Monitor coupling efficiency via Kaiser test. For sterically hindered residues like 2,3-dimethyl derivatives, extend coupling times or use microwave-assisted synthesis. Deprotect with TFA and characterize the final peptide via MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
